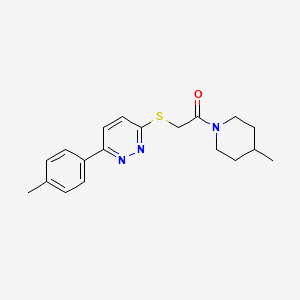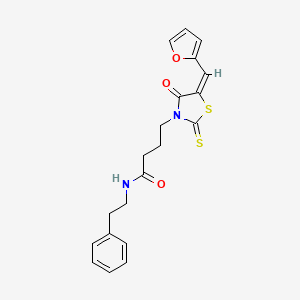![molecular formula C20H18ClN5 B2665379 3-(4-Chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline CAS No. 866345-53-1](/img/structure/B2665379.png)
3-(4-Chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline” is a derivative of quinazoline, a class of compounds that have drawn significant attention in medicinal chemistry due to their wide spectrum of biological properties . Quinazolines and their derivatives, including quinazolinones, are known for their antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are considered important chemicals for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives has been a subject of considerable research . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a dihedral angle between the mean plane of the quinazoline ring system and the 4-chloro-phenyl ring . In the crystal, molecules are linked by intermolecular C-H⋯N and C-H⋯O hydrogen bonds, forming infinite chains of alternating R (2) (2) (6) dimers and R (2) (2) (14) ring motifs .
Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives are known for their diverse range of biological properties . They have been reported to show inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase . The chemical reactions involving these compounds are complex and can involve multiple steps .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline and quinazolinone derivatives are influenced by their molecular structure and the presence of various substituents . These properties can affect their biological activity and their interactions with other molecules .
Applications De Recherche Scientifique
Therapeutic Efficacy and Antifungal Applications
Compounds with chlorophenyl and piperidinyl groups have been explored for their therapeutic efficacy in treating conditions such as Pityriasis versicolor, showcasing their potential in antimycotic applications. For instance, sertaconazole, an antifungal agent, demonstrated high antifungal activity and excellent safety, representing a significant advancement in topical therapy for fungal infections (Nasarre et al., 1992).
Neuropharmacological Effects
Research on compounds with piperidinyl and quinazoline components has also delved into neuropharmacological effects. For example, the study of ampakine CX516, a compound enhancing cognitive functions through its action on AMPA receptors, although not yielding dramatic effects as a sole agent for treating schizophrenia, highlights the potential of piperidine derivatives in modifying neural activities (Marenco et al., 2002).
Cannabinoid Receptor Antagonism
The exploration of cannabinoid CB1 receptor antagonism by compounds such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide underscores the pharmacological interest in chlorophenyl and piperidinyl structures for developing drugs that modulate dopaminergic overactivation, potentially relevant for conditions like schizophrenia (Ferrer et al., 2007).
Metabolism and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of compounds such as CP-945,598, a cannabinoid CB1 receptor antagonist, provide insights into how structural elements like chlorophenyl and piperidinyl influence the absorption, distribution, metabolism, and excretion of pharmaceuticals, guiding the development of more effective and safer medications (Miao et al., 2012).
Orientations Futures
Quinazoline and quinazolinone derivatives continue to be a focus of research due to their wide range of biological activities and potential as therapeutic agents . Future research may focus on the development of novel quinazoline and quinazolinone derivatives with improved biological activity, the exploration of their mechanisms of action, and the optimization of their physical and chemical properties for therapeutic use .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c21-15-10-8-14(9-11-15)18-20-22-19(25-12-4-1-5-13-25)16-6-2-3-7-17(16)26(20)24-23-18/h2-3,6-11H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTNRULOCNELRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[2-(3-fluorophenyl)azetidin-1-yl]ethanone](/img/structure/B2665299.png)



![4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2665309.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2665310.png)
![7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2665311.png)
![2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid](/img/structure/B2665312.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B2665313.png)
![(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2665315.png)
![2-(4-Methylphenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2665316.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2665318.png)
![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone](/img/structure/B2665319.png)